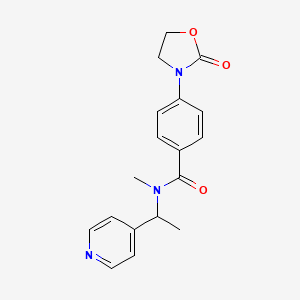
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves its ability to inhibit the activity of certain enzymes and receptors. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to inhibit the activity of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4), which are involved in cancer and inflammation, respectively. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide also acts as an antagonist of the nicotinic acetylcholine receptor (nAChR), which is involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide are mainly related to its ability to inhibit HDAC, PDE4, and nAChR. Inhibition of HDAC leads to the acetylation of histones, which can alter gene expression and induce apoptosis in cancer cells. Inhibition of PDE4 leads to the suppression of pro-inflammatory cytokines, which can reduce inflammation. Inhibition of nAChR leads to the reduction of oxidative stress and inflammation, which can protect neurons from damage.
実験室実験の利点と制限
One advantage of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide for lab experiments is its ability to selectively inhibit HDAC, PDE4, and nAChR, which makes it a useful tool for studying the role of these enzymes and receptors in various diseases. However, one limitation of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide is its low solubility, which can limit its effectiveness in certain experiments.
将来の方向性
For the research of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide and to identify potential side effects.
合成法
The synthesis of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves the reaction of N-methylpiperidin-4-amine with 4-chloro-1-butanol, followed by acetylation with acetic anhydride and pyridine. The resulting product is then treated with 1-bromoethyl-4-methylbenzene to obtain 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide.
科学的研究の応用
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to reduce inflammation by inhibiting the activation of NF-κB and suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(14-4-8-17-9-5-14)18(3)16(21)15-6-10-19(11-7-15)13(2)20/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWEPWHMTUIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)





![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)
![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)


![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
